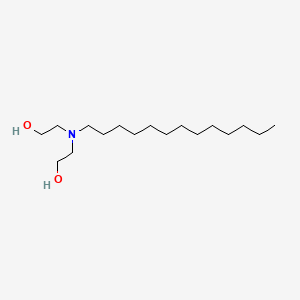

N,N-bis (2-hydroxyethyl) tridecylamine

説明

Background and Historical Context of Aliphatic Amine Research

Aliphatic amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by alkyl groups. The study of these compounds is a cornerstone of organic chemistry. Historically, the synthesis of aliphatic amines has been a focus of extensive research, with early methods often involving the reaction of alkyl halides with ammonia. This approach, however, typically results in a mixture of primary, secondary, and tertiary amines, necessitating complex separation processes.

The development of surfactant chemistry has a long history, with soap, an alkali metal salt of a fatty acid, being one of the earliest known surfactants. The progression from simple soaps to synthetic surfactants was driven by the need for materials with improved performance in various conditions, such as hard water. In the 20th century, the rise of the petrochemical industry provided new raw materials and spurred the development of a vast array of synthetic surfactants, including various types of ethoxylated amines. These advancements allowed for the fine-tuning of surfactant properties to suit specific applications, a trend that continues in modern chemical research.

Significance of N,N-bis(2-hydroxyethyl)tridecylamine in Current Chemical Sciences

N,N-bis(2-hydroxyethyl)tridecylamine, as a member of the ethoxylated tertiary amine family, holds significance in several areas of contemporary chemical science. Its surfactant properties make it a valuable component in formulations requiring emulsification, thickening, and surface tension reduction. musechem.com

One area of active research is its application as a "switchable" surfactant. mdpi.com These are compounds that can reversibly switch between an active and an inactive state in response to a trigger, such as a change in pH. mdpi.com In the case of N,N-bis(2-hydroxyethyl)tridecylamine, the tertiary amine group can be protonated at low pH, rendering the molecule cationic and altering its surface activity. This property is particularly relevant in applications such as enhanced oil recovery, where the surfactant's behavior needs to be controlled under varying reservoir conditions. mdpi.com

Furthermore, its role as an intermediate in the synthesis of more complex molecules, such as quaternary ammonium (B1175870) compounds, highlights its importance in synthetic organic chemistry. musechem.com The presence of hydroxyl groups also offers sites for further chemical modification, allowing for the creation of novel surfactants with tailored properties. Research into ethoxylated amines continues to explore their performance as corrosion inhibitors, in nanoparticle formulation, and as components in specialized cleaning and personal care products. musechem.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound N,N-bis(2-hydroxyethyl)tridecylamine. The primary objective is to present a scientifically accurate and detailed account of its background, significance, and key properties based on available academic research. The scope is strictly limited to the chemical nature of the compound and its role in scientific inquiry.

The content is structured to first provide a historical context for aliphatic amine and surfactant research, followed by a discussion of the specific importance of N,N-bis(2-hydroxyethyl)tridecylamine in modern chemistry. The article will also present key physicochemical data in a clear and accessible format.

Physicochemical Properties of N,N-bis(2-hydroxyethyl)tridecylamine

The following table summarizes some of the key physicochemical properties of N,N-bis(2-hydroxyethyl)tridecylamine.

| Property | Value | Source |

| CAS Number | 18312-57-7 | abcr.comaschemicals.com |

| Molecular Formula | C17H37NO2 | aschemicals.comcymitquimica.com |

| Synonyms | 2-[2-Hydroxyethyl(tridecyl)amino]ethanol | cymitquimica.com |

Note: Specific values for properties such as boiling point, melting point, and density for N,N-bis(2-hydroxyethyl)tridecylamine are not consistently reported across publicly available scientific literature and are therefore not included in this table. The data presented is based on information from chemical suppliers and databases.

Related Amine Compounds

The study of N,N-bis(2-hydroxyethyl)tridecylamine is often contextualized by the properties and applications of similar ethoxylated amines and amides. The table below lists some related compounds and their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| N,N-Bis(2-hydroxyethyl)tetradecanamide | 7545-23-5 | C18H37NO3 |

| N,N-Bis(2-hydroxyethyl)octanamide | 3077-30-3 | C12H25NO3 |

| Bis(2-hydroxyethyl)-methyl-tridecylazanium | Not Available | C18H40NO2+ |

| N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 | C6H16N2O2 |

| N,N-Bis-(2-hydroxyethyl)oleamide | 93-83-4 | C22H43NO3 |

This data is compiled from publicly accessible chemical databases for comparative purposes. nih.govnih.govchemicalbook.comnih.govalfa-chemistry.com

特性

IUPAC Name |

2-[2-hydroxyethyl(tridecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNNMVAZUOZRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867507 | |

| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68155-05-5, 18312-57-7 | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N,n Bis 2 Hydroxyethyl Tridecylamine

Established Synthetic Routes for N,N-bis(2-hydroxyethyl)tridecylamine

The synthesis of N,N-bis(2-hydroxyethyl)tridecylamine can be achieved through several chemical pathways. The most common methods involve the direct modification of tridecylamine or the construction of the tertiary amine through multi-step sequences.

Alkylation of Tridecylamine with Ethylene Oxide or 2-Haloethanols

A primary and industrially significant route to N,N-bis(2-hydroxyethyl)tridecylamine is the direct alkylation of tridecylamine. This can be accomplished using either ethylene oxide (ethoxylation) or 2-haloethanols.

The ethoxylation of fatty amines is a well-established process. atamanchemicals.comatamanchemicals.com The reaction of a primary amine, such as tridecylamine, with two molar equivalents of ethylene oxide leads to the formation of the desired N,N-bis(2-hydroxyethyl) derivative. google.com The initial reaction of the primary amine with the first two moles of ethylene oxide is typically carried out at elevated temperatures, often in the range of 160-190°C, and may not require a catalyst. google.comgoogle.com This process is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted by-products. wikipedia.org

An alternative alkylation method involves the use of 2-haloethanols, such as 2-chloroethanol. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the 2-chloroethanol, displacing the chloride ion. A base, such as sodium carbonate, is typically required to neutralize the hydrogen chloride formed during the reaction. chemicalbook.com While this method avoids the handling of highly reactive and toxic ethylene oxide, it generates salt as a byproduct.

| Method | Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ethoxylation | Ethylene Oxide | 160-190°C, elevated pressure, often non-catalytic for the first 2 moles google.comgoogle.com | Atom-economical, no salt byproduct | Requires handling of toxic, explosive ethylene oxide; highly exothermic wikipedia.org |

| Reaction with 2-Haloethanol | 2-Chloroethanol | Reaction with a base (e.g., Na2CO3) to neutralize HCl chemicalbook.com | Avoids use of ethylene oxide | Generates salt byproduct, less atom-economical |

Reductive Amination Approaches for Tertiary Amine Synthesis

Reductive amination is a versatile method for the synthesis of amines. nih.gov In the context of N,N-bis(2-hydroxyethyl)tridecylamine synthesis, a plausible approach involves the reaction of tridecanal with diethanolamine. This reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. youtube.com

Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. youtube.com The reaction conditions for reductive amination can vary depending on the specific substrates and the reducing agent employed. This method offers a convergent approach to the target molecule, assembling it from two smaller, readily available precursors.

Multi-step Preparations Involving Amide Intermediates and Ethylene Glycol

Multi-step synthetic sequences provide an alternative, albeit often more complex, route to N,N-bis(2-hydroxyethyl)tridecylamine. One such pathway involves the initial formation of an amide intermediate. For instance, tridecanoic acid or its ester derivative can be reacted with an appropriate amine to form an N-substituted amide.

A subsequent step would then be required to introduce the two hydroxyethyl moieties. While direct reaction with ethylene glycol is a possibility, a more common approach involves the conversion of a precursor like an N-(2-hydroxyethyl) amide. Fatty N-(2-hydroxyethyl) amides can be synthesized from the reaction of triglycerides or fatty acids with ethanolamine. researchgate.net Further functionalization or a different multi-step approach would be necessary to arrive at the final tertiary amine structure. For example, a process could involve the amidation of a tridecanoyl derivative, followed by reduction of the amide and subsequent alkylation with two equivalents of a hydroxyethylating agent.

Catalytic Systems in N,N-bis(2-hydroxyethyl)tridecylamine Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Both homogeneous and heterogeneous catalysts can be employed in the production of N,N-bis(2-hydroxyethyl)tridecylamine, depending on the chosen synthetic route.

Role of Homogeneous Catalysts in Reaction Efficiency

In the context of ethoxylation, while the initial addition of two ethylene oxide molecules to a primary amine can be non-catalytic, subsequent additions to form longer polyoxyethylene chains typically require a catalyst. atamanchemicals.comatamanchemicals.com Homogeneous alkaline catalysts, such as potassium hydroxide (KOH), are widely used in industrial ethoxylation processes. wikipedia.org These catalysts function by deprotonating the hydroxyl group of the intermediate, forming a more nucleophilic alkoxide that readily attacks ethylene oxide.

Acidic catalysts can also be employed in ethoxylation reactions. The addition of an acid can mitigate the formation of undesirable glycol ether byproducts. google.com The choice of a homogeneous catalyst can significantly impact reaction rates and product distribution.

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for more environmentally friendly processes. In the synthesis of related N,N-bis(2-hydroxyethyl) alkylamides from triglycerides and diethanolamine, zinc-doped calcium oxide (Zn/CaO) nanospheroids have been reported as a highly efficient heterogeneous catalyst. mdpi.com This catalyst facilitated complete conversion at relatively low temperatures (90°C) and was recyclable for multiple reaction cycles, demonstrating the potential for sustainable production methods. mdpi.com

For reductive amination pathways, various heterogeneous metal catalysts are commonly used. Nickel-based catalysts, for example, are frequently employed for the N-alkylation of amines with alcohols, a related transformation. researchgate.netepa.gov Supported nickel catalysts have demonstrated high activity and selectivity in such reactions. The use of heterogeneous catalysts in the synthesis of N,N-bis(2-hydroxyethyl)tridecylamine presents an opportunity to develop cleaner and more cost-effective manufacturing processes.

| Catalyst Type | Example | Applicable Reaction | Role and Benefits |

|---|---|---|---|

| Homogeneous (Alkaline) | Potassium Hydroxide (KOH) wikipedia.org | Ethoxylation (for >2 EO units) | Increases reaction rate by forming alkoxide intermediate. |

| Homogeneous (Acidic) | Mineral or Organic Acids google.com | Ethoxylation | Mitigates byproduct formation. |

| Heterogeneous | Zinc-doped Calcium Oxide (Zn/CaO) mdpi.com | Amidation of triglycerides | Enables sustainable synthesis, recyclable, high efficiency. |

| Heterogeneous | Supported Nickel Catalysts researchgate.net | Reductive Amination / N-Alkylation | High activity and selectivity, reusable. |

Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of N,N-bis(2-hydroxyethyl)tridecylamine, primarily through the ethoxylation of tridecylamine, often involves the use of hazardous materials and energy-intensive conditions. In recent years, the principles of green chemistry have been increasingly applied to mitigate the environmental impact of such processes. These principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One of the core tenets of green chemistry is the use of renewable feedstocks. Tridecylamine, the precursor to N,N-bis(2-hydroxyethyl)tridecylamine, can be derived from natural sources such as fats and oils, which aligns with the principle of using renewable resources. greenchemistry-toolkit.org The development of biocatalytic processes for producing fatty amines from sugars is another promising avenue for a greener synthesis of the starting materials. greenchemistry-toolkit.org

Another key principle is the maximization of atom economy, which aims to incorporate the maximum amount of all materials used in the process into the final product. The direct ethoxylation of tridecylamine with ethylene oxide is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the product.

The use of safer solvents and reaction conditions is also a critical aspect of green chemistry. Research into the ethoxylation of fatty amines has explored conducting the reaction in the absence of harsh solvents. Furthermore, efforts are being made to develop catalytic systems that allow the reaction to proceed under milder temperatures and pressures, thereby reducing energy consumption and the risk of hazardous incidents. The use of solid acid or base catalysts, for instance, can offer advantages in terms of separation and reusability, minimizing waste generation.

Finally, the principle of designing for degradation encourages the creation of products that break down into innocuous substances after their use. While N,N-bis(2-hydroxyethyl)tridecylamine is valued for its surfactant properties, its biodegradability is an important consideration. Green chemistry principles would favor synthetic routes that might introduce functionalities that enhance the biodegradability of the final product without compromising its performance.

Optimization of Reaction Parameters for Yield and Purity

The synthesis of N,N-bis(2-hydroxyethyl)tridecylamine through the ethoxylation of tridecylamine is a process that is highly sensitive to various reaction parameters. Optimizing these parameters is crucial to maximize the yield and purity of the final product while minimizing the formation of byproducts.

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are critical parameters that significantly influence the reaction kinetics of the ethoxylation of tridecylamine. The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the polymerization of ethylene oxide to form polyethylene glycols, or the formation of colored impurities. chalmers.se

The pressure of the reaction system is primarily determined by the partial pressure of ethylene oxide. A higher ethylene oxide pressure generally leads to a faster reaction rate. However, due to the highly reactive and potentially explosive nature of ethylene oxide, the pressure must be carefully controlled within safe operating limits. The interplay between temperature and pressure is crucial; for instance, at a given temperature, an increase in ethylene oxide pressure will increase its concentration in the liquid phase, thereby accelerating the reaction.

The kinetics of fatty amine ethoxylation have been found to follow second-order kinetics, being first order with respect to both the amine and ethylene oxide. researchgate.net The activation energies for the formation of the mono- and di-ethoxylated products can be determined experimentally, and this information is vital for optimizing the temperature profile of the reaction to favor the formation of the desired N,N-bis(2-hydroxyethyl)tridecylamine. researchgate.net

Table 1: Illustrative Effect of Temperature on Ethoxylation of a Fatty Amine

| Temperature (°C) | Relative Reaction Rate | Predominant Product | Potential Byproducts |

| 120 | Low | Mono-ethoxylated amine | Low levels of di-ethoxylated amine |

| 150 | Moderate | N,N-bis(2-hydroxyethyl)amine | Increased di-ethoxylated amine, some higher ethoxylates |

| 180 | High | N,N-bis(2-hydroxyethyl)amine | Significant formation of higher ethoxylates and polyethylene glycols |

This table is for illustrative purposes and actual optimal temperatures may vary depending on other reaction conditions.

Solvent Selection and Its Influence on Product Formation

The choice of solvent can have a profound impact on the ethoxylation reaction. While the reaction can be carried out in the absence of a solvent (neat), the use of a solvent can help to control the reaction temperature, improve the solubility of reactants, and influence the product distribution.

Polar aprotic solvents are often favored as they can solvate the reactants and intermediates without participating in the reaction. The polarity of the solvent can affect the rate of reaction by stabilizing the transition state. For instance, a more polar solvent may accelerate the reaction by stabilizing the charged intermediates formed during the nucleophilic attack of the amine on the ethylene oxide ring.

However, the presence of certain solvents, particularly those with active hydrogens like water or alcohols, can lead to the formation of byproducts. Water can react with ethylene oxide to form ethylene glycol and its oligomers. nih.gov Therefore, if a solvent is used, it must be carefully chosen to be inert under the reaction conditions. In many industrial processes, the ethoxylation of fatty amines is carried out without a solvent to avoid contamination and simplify the purification process.

Stoichiometric Ratios and Reagent Addition Strategies

The stoichiometric ratio of tridecylamine to ethylene oxide is a critical factor in determining the final product distribution. To synthesize N,N-bis(2-hydroxyethyl)tridecylamine, a molar ratio of at least 1:2 (tridecylamine:ethylene oxide) is required. However, in practice, a slight excess of ethylene oxide may be used to ensure complete conversion of the primary amine.

Controlling the addition of ethylene oxide is a key strategy to manage the exothermicity of the reaction and to influence the product selectivity. A slow, controlled addition of gaseous or liquid ethylene oxide to the heated tridecylamine allows for better temperature management and minimizes the local concentration of ethylene oxide, which can help to reduce the formation of higher ethoxylates.

The reaction proceeds in a stepwise manner, with the primary amine first reacting with one molecule of ethylene oxide to form the mono-hydroxyethyl derivative, which then reacts with a second molecule of ethylene oxide. The relative rates of these two reactions can be influenced by the reaction conditions. To favor the formation of the di-substituted product, it is important to ensure that the second ethoxylation step can proceed efficiently.

Table 2: Effect of Stoichiometric Ratio on Product Distribution

| Molar Ratio (Tridecylamine:Ethylene Oxide) | Expected Major Product | Potential Minor Products |

| 1:1 | N-(2-hydroxyethyl)tridecylamine | Unreacted tridecylamine, N,N-bis(2-hydroxyethyl)tridecylamine |

| 1:2 | N,N-bis(2-hydroxyethyl)tridecylamine | N-(2-hydroxyethyl)tridecylamine, higher ethoxylates |

| 1:>2 | N,N-bis(2-hydroxyethyl)tridecylamine and higher ethoxylates | Polyethylene glycols |

This table provides a general guide; the actual product distribution will depend on other reaction parameters.

Derivatization and Functionalization Strategies

The two hydroxyl groups in N,N-bis(2-hydroxyethyl)tridecylamine offer reactive sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. These modifications can alter the surfactant's hydrophilicity, chemical reactivity, and potential applications.

Modification of Hydroxyl Groups for Novel Properties

The hydroxyl groups of N,N-bis(2-hydroxyethyl)tridecylamine can undergo a variety of chemical transformations to introduce new functional groups and thereby impart novel properties to the molecule. Common derivatization strategies include esterification, etherification, and reaction with isocyanates.

Esterification: The hydroxyl groups can be esterified by reacting with carboxylic acids, acid chlorides, or acid anhydrides. This transformation can be used to introduce a variety of functional groups, depending on the nature of the acylating agent. For example, esterification with a long-chain fatty acid would increase the lipophilicity of the surfactant, potentially enhancing its performance as an emulsifier in certain systems. The choice of catalyst, such as a strong acid or a base, and the reaction conditions will influence the degree of esterification.

Etherification: The hydroxyl groups can also be converted to ethers through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can be used to introduce different alkyl or aryl groups, thereby altering the steric and electronic properties of the head group of the surfactant.

Reaction with Isocyanates: The hydroxyl groups can react with isocyanates to form carbamate (urethane) linkages. This reaction is often highly efficient and can be used to introduce a wide range of functionalities, depending on the R-group of the isocyanate (R-NCO). This approach allows for the incorporation of groups that can impart specific properties such as increased thermal stability or the ability to participate in polymerization reactions. researchgate.net

Table 3: Examples of Derivatization Reactions of Hydroxyl Groups

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Change in Property |

| Esterification | Acetic anhydride | Acetate ester | Increased volatility, altered solubility |

| Etherification | Benzyl chloride | Benzyl ether | Increased steric bulk, altered polarity |

| Urethane Formation | Phenyl isocyanate | Phenyl carbamate | Increased rigidity, potential for hydrogen bonding |

These derivatization strategies open up possibilities for creating novel surfactants and functional molecules based on the N,N-bis(2-hydroxyethyl)tridecylamine scaffold, expanding its utility in various industrial and research applications.

Quaternization of the Amine Nitrogen for Cationic Species

Quaternization is a chemical process that involves the alkylation of the tertiary amine nitrogen atom in N,N-bis(2-hydroxyethyl)tridecylamine, converting it into a quaternary ammonium (B1175870) salt. This transformation results in a cationic species with a permanent positive charge, which can modify the surfactant properties of the molecule, enhance its antimicrobial activity, or improve its interaction with anionic surfaces. The general reaction involves the treatment of the tertiary amine with an alkylating agent.

Common alkylating agents used for the quaternization of tertiary amines include alkyl halides (such as methyl iodide, ethyl bromide, or benzyl chloride) and sulfates (like dimethyl sulfate or diethyl sulfate). The reaction is typically carried out in a solvent, and the conditions can be adjusted to control the reaction rate and yield. For instance, a patent on the solvent-free quaternization of tertiary amines describes the use of dimethyl sulfate at elevated temperatures (ranging from 70°C to 145°C) to achieve high conversion to the quaternary ammonium salt google.com. The reaction progress can be monitored by measuring the remaining free amine content in the mixture google.comgoogle.com.

The resulting quaternary ammonium compounds are a new class of cationic surfactants. The properties of these surfactants can be tuned by varying the length and nature of the alkyl group introduced during quaternization. For example, the introduction of a methyl group using methyl iodide would yield N,N-bis(2-hydroxyethyl)-N-methyltridecylammonium iodide.

| Reactant | Quaternizing Agent | Potential Product | Reaction Conditions |

| N,N-bis(2-hydroxyethyl)tridecylamine | Methyl Iodide | N,N-bis(2-hydroxyethyl)-N-methyltridecylammonium iodide | Typically in a solvent like THF or DMSO at room temperature or with gentle heating researchgate.net. |

| N,N-bis(2-hydroxyethyl)tridecylamine | Dimethyl Sulfate | N,N-bis(2-hydroxyethyl)-N-methyltridecylammonium methyl sulfate | Can be performed solvent-free at elevated temperatures (e.g., 80-120°C) google.com. |

| N,N-bis(2-hydroxyethyl)tridecylamine | Benzyl Chloride | N-benzyl-N,N-bis(2-hydroxyethyl)tridecylammonium chloride | Often requires heating in a suitable solvent. |

This table presents potential quaternization reactions based on general methodologies for tertiary amines, as specific literature for N,N-bis(2-hydroxyethyl)tridecylamine is not available.

Conjugation with Other Chemical Moieties for Hybrid Structures

The two primary hydroxyl groups on the N,N-bis(2-hydroxyethyl)tridecylamine molecule serve as reactive handles for conjugation with other chemical moieties, leading to the formation of hybrid structures with tailored functionalities. These conjugation reactions can involve esterification, etherification, or reaction with isocyanates to form urethanes, among other possibilities.

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common strategy to modify the lipophilicity of the molecule or to attach functional groups. For example, reaction with fatty acids would produce ester-functionalized surfactants. A safety assessment by the European Food Safety Authority mentions N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, indicating that such esterification is a known modification for similar molecules nih.gov.

Etherification: The hydroxyl groups can also undergo etherification reactions, for example, through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide. This method can be used to introduce a wide variety of functional groups.

Urethane Formation: The reaction of the hydroxyl groups with isocyanates leads to the formation of urethane linkages. This is a highly efficient reaction that can be used to link the amine to polymers or other molecules containing isocyanate groups, potentially for the development of novel coatings or materials googleapis.com.

A study on a more complex molecule containing a bis(hydroxyethyl)amino moiety demonstrates the versatility of these groups in constructing larger, functional architectures. In this research, the bis(hydroxyethyl)amino groups are part of a larger scaffold designed for molecular recognition researchgate.netnih.gov. While this does not directly describe the conjugation of N,N-bis(2-hydroxyethyl)tridecylamine, it illustrates the synthetic utility of the N,N-bis(2-hydroxyethyl)amino functional group in building more complex structures.

| Reaction Type | Reagent | Functional Group Formed | Potential Application of Hybrid Structure |

| Esterification | Fatty Acid Chloride | Ester | Modified surfactants, lubricants |

| Etherification | Alkyl Halide (with base) | Ether | Functionalized materials, intermediates |

| Urethane Formation | Isocyanate | Urethane | Polymeric materials, coatings |

| Acylation | Acetic Anhydride | Acetate Ester | Protecting group, modification of solubility |

This table outlines potential conjugation strategies for the hydroxyl groups of N,N-bis(2-hydroxyethyl)tridecylamine based on standard organic reactions.

Advanced Analytical Techniques for Characterization of N,n Bis 2 Hydroxyethyl Tridecylamine

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental insights into the molecular architecture of N,N-bis(2-hydroxyethyl)tridecylamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of N,N-bis(2-hydroxyethyl)tridecylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of N,N-bis(2-hydroxyethyl)tridecylamine, distinct signals corresponding to the protons of the tridecyl chain and the hydroxyethyl groups would be observed. The long alkyl chain would exhibit a characteristic triplet for the terminal methyl (CH₃) group around δ 0.8-0.9 ppm and a complex multiplet for the numerous methylene (CH₂) groups between δ 1.2-1.6 ppm. The methylene groups adjacent to the nitrogen atom (N-CH₂-CH₂) would appear as a triplet at approximately δ 2.4-2.6 ppm. The protons of the hydroxyethyl groups would present as two triplets: one for the methylene group attached to the nitrogen (N-CH₂-CH₂-OH) around δ 2.5-2.7 ppm and another for the methylene group bearing the hydroxyl group (N-CH₂-CH₂-OH) at a more downfield region, typically δ 3.5-3.7 ppm. The hydroxyl protons (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the tridecyl chain would resonate in the upfield region of the spectrum (δ 14-32 ppm). The carbons of the hydroxyethyl groups would be found further downfield, with the carbon adjacent to the nitrogen (N-CH₂) appearing around δ 50-55 ppm and the carbon bearing the hydroxyl group (CH₂-OH) resonating at approximately δ 58-62 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-bis(2-hydroxyethyl)tridecylamine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (tridecyl) | ~0.88 (t) | ~14.1 |

| (CH₂)₁₀ (tridecyl) | ~1.26 (m) | ~22.7-31.9 |

| N-CH₂-CH₂- (tridecyl) | ~1.45 (m) | ~26.8 |

| N-CH₂- (tridecyl) | ~2.45 (t) | ~54.2 |

| N-CH₂- (hydroxyethyl) | ~2.60 (t) | ~57.9 |

| -CH₂-OH (hydroxyethyl) | ~3.58 (t) | ~59.6 |

| -OH | variable (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar long-chain tertiary amines. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of N,N-bis(2-hydroxyethyl)tridecylamine and for gaining structural information through the analysis of its fragmentation patterns. With a molecular formula of C₁₇H₃₇NO₂, the expected monoisotopic mass is approximately 287.2824 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 287 may be observed, although it can be weak for long-chain amines. A prominent fragmentation pathway for tertiary amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For N,N-bis(2-hydroxyethyl)tridecylamine, this would lead to the loss of an ethyl radical from the tridecyl chain, resulting in a significant fragment ion. Another characteristic fragmentation involves the cleavage of the C-N bond, leading to the formation of ions corresponding to the tridecyl carbocation and the diethanolamine fragment. The loss of a water molecule from the hydroxyethyl groups is also a possible fragmentation pathway.

Table 2: Potential Mass Spectrometry Fragments of N,N-bis(2-hydroxyethyl)tridecylamine

| m/z | Possible Fragment | Fragmentation Pathway |

| 287 | [C₁₇H₃₇NO₂]⁺ | Molecular Ion |

| 258 | [C₁₅H₃₂NO₂]⁺ | Alpha-cleavage (loss of C₂H₅) |

| 181 | [C₁₃H₂₇]⁺ | C-N bond cleavage |

| 104 | [C₄H₁₀NO]⁺ | C-N bond cleavage |

| 269 | [C₁₇H₃₅NO]⁺ | Loss of H₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of N,N-bis(2-hydroxyethyl)tridecylamine would be characterized by several key absorption bands.

A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the long alkyl chain will appear as strong, sharp peaks in the 2950-2850 cm⁻¹ region. As a tertiary amine, N,N-bis(2-hydroxyethyl)tridecylamine will lack the characteristic N-H stretching bands that are present in primary and secondary amines (typically in the 3500-3300 cm⁻¹ region). The C-N stretching vibration of the tertiary amine is expected to produce a weak to medium intensity band in the 1250-1020 cm⁻¹ range. The C-O stretching vibration of the primary alcohol groups will be observed as a strong band around 1050 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for N,N-bis(2-hydroxyethyl)tridecylamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad, strong) | O-H stretch | Hydroxyl (-OH) |

| 2950-2850 (strong, sharp) | C-H stretch | Alkyl (CH₂, CH₃) |

| 1470-1450 (medium) | C-H bend | Alkyl (CH₂) |

| 1250-1020 (weak-medium) | C-N stretch | Tertiary Amine |

| ~1050 (strong) | C-O stretch | Primary Alcohol |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating N,N-bis(2-hydroxyethyl)tridecylamine from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like N,N-bis(2-hydroxyethyl)tridecylamine. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent or the use of alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is often employed.

A common approach for the analysis of long-chain amines is reversed-phase HPLC (RP-HPLC) using a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The retention of N,N-bis(2-hydroxyethyl)tridecylamine on the nonpolar stationary phase is primarily driven by the hydrophobicity of its long tridecyl chain. Gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve good separation and peak shape. LC-MS methods are particularly powerful for the analysis of N,N-bis(2-hydroxyethyl)alkylamines, providing both separation and mass identification. nih.govmdpi.com

Table 4: Exemplary HPLC-MS Conditions for the Analysis of Long-Chain Alkyl Diethanolamines

| Parameter | Condition |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Detection | Mass Spectrometry (Positive ESI mode) |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While N,N-bis(2-hydroxyethyl)tridecylamine has a relatively high molecular weight, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability. Silylation of the hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization strategy.

The GC analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to ramp up during the analysis to ensure the elution of the compound. Flame Ionization Detection (FID) is a common detector for this type of analysis, providing a response that is proportional to the mass of carbon in the analyte. For more definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. researchgate.net

Table 5: Potential GC-MS Parameters for the Analysis of Derivatized N,N-bis(2-hydroxyethyl)tridecylamine

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 320 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Detection | Mass Spectrometry (Scan mode m/z 50-500) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Quadrupole Time-of-Flight (UPLC-MS/QTOF) for Non-Volatile Migrants

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-MS/QTOF) stands as a formidable analytical tool for the identification and quantification of non-volatile compounds that migrate from packaging materials. unizar.es This high-resolution technique is particularly crucial for non-target screening, where it can elucidate the structure of unknown substances, such as impurities, reaction by-products, or degradation products, known as Non-Intentionally Added Substances (NIAS). researchgate.net The technology offers high sensitivity and mass accuracy, enabling the correct identification of unknown compounds even without pure analytical standards or existing spectral libraries. nih.gov

In the context of food packaging, N,N-bis(2-hydroxyethyl)tridecylamine has been identified as a NIAS migrating from polypropylene (PP) films. unizar.es Research involving migration studies on various PP films used as food contact materials revealed the presence of this compound in multiple food simulants. One comprehensive study of twenty-six PP films identified N,N-bis(2-hydroxyethyl)tridecylamine as one of the most common migrants, alongside substances like erucamide and various antioxidants and their degradation products. unizar.es

Further studies focusing on baby bottles made from polypropylene also confirmed the migration of 2,2'-(tridecylimino)bis-ethanol, a synonym for N,N-bis(2-hydroxyethyl)tridecylamine. researchgate.netnih.gov In these analyses, the concentration of the migrant was found to be below its specific migration limit (SML) of 1.2 mg/kg, as stipulated by European regulations. researchgate.netnih.gov The UPLC-MS/QTOF method facilitates the screening of extracts from materials and the subsequent migration tests into food simulants to ensure consumer safety and regulatory compliance. researchgate.net

Table 1: UPLC-MS/QTOF Findings on N,N-bis(2-hydroxyethyl)tridecylamine Migration

| Material Source | Finding | Migrant Concentration | Reference |

| Polypropylene (PP) Food Packaging Films | Identified as a common Non-Intentionally Added Substance (NIAS). | In some cases, the group of N,N-bis(2-hydroxyethyl) amines exceeded their Specific Migration Limits (SMLs). | unizar.es |

| Polypropylene (PP) Baby Bottles | Detected as a migrant compound, 2,2'-(tridecylimino)bis-ethanol. | Below the specific migration limit of 1.2 mg·kg⁻¹. | researchgate.netnih.gov |

| Various Plastic Packaging Materials | N,N-bis(2-hydroxyethyl)alkyl amines (specifically C12, C13, C15) were among the most common amines found in migration assays. | Detected in food simulants and coffee. | researchgate.netresearchgate.net |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a cornerstone technique for the investigation of the solid-state structure of materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. This data is fundamental for understanding a compound's physical and chemical properties.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, stereochemistry, and absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a three-dimensional map of electron density can be generated, revealing the exact position of each atom in the molecule.

While no published single-crystal structure for N,N-bis(2-hydroxyethyl)tridecylamine is available in the reviewed literature, the analysis of structurally related compounds containing the N,N-bis(2-hydroxyethyl)amino moiety illustrates the capability of the technique. nih.gov For instance, studies on complex organic molecules and metal complexes incorporating this functional group have successfully elucidated detailed structural information. nih.govnih.gov Such analyses provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. researchgate.net Furthermore, this technique is unparalleled in its ability to map intermolecular interactions, such as hydrogen bonding patterns, which govern how molecules pack together in the crystalline state. nih.gov

Table 2: Potential Data Obtainable from Single-Crystal XRD of N,N-bis(2-hydroxyethyl)tridecylamine

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of every atom within the unit cell. |

| Bond Lengths & Angles | The exact distances between bonded atoms and the angles they form, defining molecular geometry. |

| Conformation | The spatial arrangement of the tridecyl chain and hydroxyethyl groups. |

| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bonds involving the hydroxyl groups. |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. The technique exposes a powdered sample to a monochromatic X-ray beam and measures the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern acts as a unique fingerprint for a specific crystalline phase.

PXRD is instrumental in identifying the crystalline form (polymorph) of a substance, as different polymorphs produce distinct diffraction patterns. It is also used to assess the degree of crystallinity in a sample, distinguishing between crystalline, amorphous (non-crystalline), and disordered nanocrystalline materials. nih.gov An amorphous solid produces a broad, featureless halo, whereas a crystalline solid yields a series of sharp, well-defined peaks at characteristic 2θ angles. nih.gov

Specific PXRD data for N,N-bis(2-hydroxyethyl)tridecylamine has not been reported in the examined scientific literature. However, a hypothetical analysis would yield a list of diffraction peaks (2θ values) and their corresponding relative intensities, which could be used for phase identification and quality control in the future.

Table 3: Representative Data from a Hypothetical PXRD Analysis

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Calculated Value 1 | Hypothetical Intensity 1 |

| Hypothetical Value 2 | Calculated Value 2 | Hypothetical Intensity 2 |

| Hypothetical Value 3 | Calculated Value 3 | Hypothetical Intensity 3 |

| Hypothetical Value 4 | Calculated Value 4 | Hypothetical Intensity 4 |

| Hypothetical Value 5 | Calculated Value 5 | Hypothetical Intensity 5 |

Compound Index

Theoretical and Computational Chemistry of N,n Bis 2 Hydroxyethyl Tridecylamine

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of flexible molecules like N,N-bis(2-hydroxyethyl)tridecylamine. These methods allow for the examination of molecular conformations and their collective behavior in various environments.

Conformational Analysis and Energy Minimization

Conformational analysis of N,N-bis(2-hydroxyethyl)tridecylamine involves identifying the molecule's stable three-dimensional structures and their corresponding potential energies. The molecule possesses significant flexibility due to the rotatable bonds in its tridecyl chain and the two hydroxyethyl groups attached to the tertiary amine.

The central nitrogen atom in tertiary amines typically adopts a pyramidal geometry. However, the degree of pyramidalization can be influenced by the steric bulk of the substituent groups. For N,N-bis(2-hydroxyethyl)tridecylamine, the long alkyl chain and the two hydroxyethyl groups create a sterically crowded environment around the nitrogen. Energy minimization calculations, often performed using molecular mechanics force fields (e.g., MMFF94, AMBER), can predict the most stable conformers.

The orientation of the tridecyl chain can range from an extended, all-trans conformation, which minimizes intramolecular steric hindrance, to more folded or bent structures. The hydroxyethyl groups also exhibit conformational flexibility, particularly around the C-C and C-O bonds. Intramolecular hydrogen bonding between the hydroxyl groups or between a hydroxyl group and the nitrogen atom is a potential stabilizing interaction that can influence the preferred conformation.

Table 1: Hypothetical Energy Profile of Key Conformers of N,N-bis(2-hydroxyethyl)tridecylamine

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C) |

| 1 | Extended Tridecyl Chain, Outward Hydroxyethyl | 0.00 | ~180° |

| 2 | Folded Tridecyl Chain, Outward Hydroxyethyl | +2.5 | ~60° |

| 3 | Extended Tridecyl, Inward Hydroxyethyl (H-bond) | +1.8 | ~180° |

Note: This data is illustrative and based on general principles of conformational analysis for similar long-chain amines.

Dynamics Simulations for Molecular Behavior

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions of N,N-bis(2-hydroxyethyl)tridecylamine. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule behaves in different environments, such as in a vacuum, in a solvent like water, or at an interface.

In aqueous solutions, MD simulations of similar ethoxylated amine surfactants show that the long hydrophobic tridecyl chain tends to minimize its contact with water, leading to aggregation and micelle formation above a certain concentration. The hydrophilic bis(2-hydroxyethyl)amine headgroup remains exposed to the aqueous phase. These simulations can elucidate the structure of such aggregates, the hydration of the headgroup, and the dynamics of individual surfactant molecules exchanging between the aggregate and the bulk solution. Studies on related compounds like bis(2-hydroxyethyl) ammonium (B1175870) acetate in water have utilized MD simulations to understand the hydrogen bonding network and thermodynamic properties of the mixture. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theoretical detail regarding the electronic structure and properties of N,N-bis(2-hydroxyethyl)tridecylamine.

Electronic Structure and Bonding Analysis

DFT calculations can provide detailed information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the hydroxyl groups are the primary centers of negative electrostatic potential, making them sites for electrophilic attack or hydrogen bond donation. The long tridecyl chain, in contrast, is nonpolar.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity. For tertiary amines, the HOMO is typically localized on the nitrogen's lone pair, indicating its nucleophilic character. The LUMO is usually distributed over the antibonding orbitals of the alkyl and hydroxyethyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. DFT studies on various amine compounds have been used to successfully analyze their electronic properties and reactivity. nih.govacs.org

Table 2: Calculated Electronic Properties for a Model N,N-bis(2-hydroxyethyl)alkylamine

| Property | Value | Interpretation |

| HOMO Energy | -6.2 eV | Localized on Nitrogen Lone Pair |

| LUMO Energy | +1.5 eV | Distributed over Alkyl/Hydroxyethyl Groups |

| HOMO-LUMO Gap | 7.7 eV | Indicates High Chemical Stability |

| Dipole Moment | 2.5 D | Reflects the Polar Headgroup |

Note: This data is representative and based on DFT calculations for analogous tertiary amines.

Prediction of Spectroscopic Properties

Quantum chemical methods are widely used to predict spectroscopic properties, which can aid in the experimental characterization of molecules. DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) spectrum. Key predicted vibrational modes for N,N-bis(2-hydroxyethyl)tridecylamine would include the O-H stretching of the hydroxyl groups, C-H stretching of the alkyl chain and hydroxyethyl groups, C-N stretching, and C-O stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The predicted chemical shifts for the protons and carbons near the electronegative nitrogen and oxygen atoms would be higher (downfield) compared to those in the tridecyl chain. Such theoretical predictions are valuable for interpreting experimental spectra. The use of DFT for predicting spectroscopic profiles has been well-established for a variety of organic molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. For a surfactant like N,N-bis(2-hydroxyethyl)tridecylamine, QSAR models could be developed to predict properties such as its surface tension reduction efficiency, critical micelle concentration, or biological effects like aquatic toxicity.

QSAR models for surfactants often use molecular descriptors that quantify key structural features. For N,N-bis(2-hydroxyethyl)tridecylamine, these would include:

Hydrophobicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which would be heavily influenced by the long tridecyl chain.

Topological descriptors: Which describe the connectivity and shape of the molecule.

Quantum chemical descriptors: Such as the HOMO/LUMO energies or partial atomic charges derived from DFT calculations.

Predicting Biological Activities through Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are fundamental tools in computational toxicology. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For N,N-bis(2-hydroxyethyl)tridecylamine, QSAR models can predict its potential for aquatic toxicity by analyzing its structural descriptors.

Predictive models, such as the US EPA's ECOSAR™ (Ecological Structure Activity Relationships), classify N,N-bis(2-hydroxyethyl)tridecylamine as a tertiary amine or a non-ionic surfactant. epa.govepisuite.dev Based on its structural class, ECOSAR™ can estimate its acute and chronic toxicity to various aquatic organisms, including fish, invertebrates, and algae. These predictions are derived from QSARs developed for classes of chemicals with similar structures and mechanisms of action.

Below is a table of predicted aquatic toxicity values for N,N-bis(2-hydroxyethyl)tridecylamine based on its classification as a tertiary amine, as estimated by ECOSAR™.

Table 1: Predicted Aquatic Toxicity of N,N-bis(2-hydroxyethyl)tridecylamine (as a Tertiary Amine)

| Organism | Duration | Endpoint | Predicted Value (mg/L) |

|---|---|---|---|

| Fish | 96 hours | LC50 | 1.54 |

| Daphnid | 48 hours | LC50 | 0.46 |

| Green Algae | 96 hours | EC50 | 0.28 |

| Fish | Chronic | ChV | 0.09 |

| Daphnid | Chronic | ChV | 0.05 |

| Green Algae | Chronic | ChV | 0.12 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. ChV: Chronic Value.

These predicted values suggest that N,N-bis(2-hydroxyethyl)tridecylamine has a high potential for aquatic toxicity. The structural descriptors, particularly the long alkyl chain, are key determinants in these predictions.

Correlation of Structure with Environmental Fate Parameters

The environmental fate of a chemical is dictated by its physicochemical properties, which can also be predicted using computational models. The US EPA's EPI Suite™ (Estimation Programs Interface) is a widely used tool for this purpose. episuite.dev Key environmental fate parameters for N,N-bis(2-hydroxyethyl)tridecylamine that can be estimated include its biodegradability, potential for bioaccumulation, and partitioning in various environmental compartments.

The structure of N,N-bis(2-hydroxyethyl)tridecylamine, with its long, unbranched alkyl chain, suggests that it may be susceptible to biodegradation. However, the tertiary amine group can sometimes hinder rapid degradation. Computational models within EPI Suite™, such as BIOWIN™, can provide an estimation of the probability and rate of biodegradation.

The high LogKow value, a direct consequence of the C13 alkyl chain, indicates a potential for bioaccumulation in aquatic organisms. The BCFBAF™ model in EPI Suite™ can estimate the bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in the fatty tissues of aquatic organisms from the surrounding water.

The partitioning of N,N-bis(2-hydroxyethyl)tridecylamine in the environment—whether it is more likely to be found in water, soil, sediment, or air—can be predicted based on its vapor pressure, water solubility, and LogKow. These parameters are used in fugacity models to estimate the compound's distribution.

Below is a table of predicted environmental fate parameters for N,N-bis(2-hydroxyethyl)tridecylamine, estimated using EPI Suite™.

Table 2: Predicted Environmental Fate Parameters for N,N-bis(2-hydroxyethyl)tridecylamine

| Parameter | Predicted Value | Model |

|---|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 5.35 | KOWWIN™ |

| Water Solubility | 3.2 mg/L | WSKOWWIN™ |

| Henry's Law Constant | 1.15 x 10⁻⁸ atm-m³/mole | HENRYWIN™ |

| Biodegradation Probability | Low | BIOWIN™ |

| Bioconcentration Factor (BCF) | 2,385 | BCFBAF™ |

| Soil Adsorption Coefficient (Koc) | 14,520 | KOCWIN™ |

These predicted parameters suggest that N,N-bis(2-hydroxyethyl)tridecylamine is likely to be persistent in the environment, with a high potential for bioaccumulation and strong adsorption to soil and sediment. The correlation between its molecular structure—specifically the long alkyl chain and tertiary amine group—and these predicted environmental fate parameters is a key finding from computational chemical analysis.

Interactions of N,n Bis 2 Hydroxyethyl Tridecylamine with Materials and Surfaces

Surface Adsorption and Interface Phenomena

The dual chemical nature of N,N-bis(2-hydroxyethyl)tridecylamine governs its tendency to accumulate at interfaces, such as liquid-air, liquid-solid, and liquid-liquid boundaries. This behavior is fundamental to its function as a surface-active agent.

While specific adsorption studies on N,N-bis(2-hydroxyethyl)tridecylamine are not extensively detailed in publicly available literature, the mechanisms can be inferred from its molecular structure and the behavior of similar amphiphilic molecules. The adsorption process is primarily driven by the molecule's tendency to reduce the free energy of a system by minimizing unfavorable interactions.

On Hydrophobic (Non-polar) Substrates: For materials like polypropylene and polyethylene, which are non-polar, the primary driving force for adsorption is the hydrophobic interaction between the C13 alkyl (tridecyl) chain of the amine and the polymer surface. The hydrophobic tails arrange themselves on the surface to maximize contact, while the polar N,N-bis(2-hydroxyethyl) head groups orient away from the surface, extending into the surrounding phase (e.g., air or a liquid). This is a form of physisorption driven by van der Waals forces.

On Hydrophilic (Polar) Substrates: On polar or charged surfaces, the interaction is more complex. The hydrophilic head group, containing nitrogen and oxygen atoms with lone pairs of electrons and hydroxyl groups capable of hydrogen bonding, can interact with polar sites on the substrate. The nitrogen atom of the tertiary amine can also be protonated in acidic conditions, leading to electrostatic attraction to negatively charged surfaces.

At the Air-Water Interface: At the air-water interface, the molecules orient themselves with the hydrophobic tridecyl tail directed towards the air and the hydrophilic bis(2-hydroxyethyl)amine head group immersed in the water. This arrangement reduces the surface tension of the water. The obtuse hydroxyethyl residue is a determining factor for the arrangement of the adsorbed surfactants in the interfacial layer nih.gov.

The chemical and physical properties of the substrate significantly influence the extent and nature of N,N-bis(2-hydroxyethyl)tridecylamine adsorption.

Surface Polarity: The polarity of the surface is a critical factor. A thermodynamic model based on the Flory-Huggins theory predicts that the adsorption of nonionic surfactants generally decreases as the polarity of the substrate increases capes.gov.br. Therefore, N,N-bis(2-hydroxyethyl)tridecylamine is expected to adsorb more strongly onto non-polar polymer surfaces like polyethylene and polypropylene than on more polar materials.

Surface Heterogeneity: Real-world surfaces are rarely perfectly smooth or chemically uniform. Nanoscale surface roughness and chemical heterogeneity can strongly affect surfactant performance and adsorption behavior rsc.org. The presence of different functional groups, oxidized regions, or crystalline and amorphous domains on a polymer surface will create a complex energy landscape, leading to preferential adsorption at certain sites.

Nature of Plastic Material: Studies on other surfactants have shown that the specific nature of a plastic polymer, beyond its general hydrophobicity, affects surfactant adsorption and its efficacy nih.gov. Factors such as polymer crystallinity can influence migration and, by extension, surface adsorption behavior. For instance, higher crystallinity in polypropylene has been linked to lower migration rates of additives, which could be explained by the barrier effects of crystalline parts and the blockage of transport paths researchgate.net.

Role in Material Science Applications

The surface-active properties of N,N-bis(2-hydroxyethyl)tridecylamine and related compounds allow for their use in various applications, although they are also frequently detected as unintended substances in polymeric materials.

N,N-bis(2-hydroxyethyl)tridecylamine is frequently identified as a Non-Intentionally Added Substance (NIAS) in plastic food contact materials. A NIAS is a substance present in a material that has not been added for a technical reason during the production process, and can include impurities in raw materials, reaction intermediates, or degradation products nih.gov.

Research has shown that N,N-bis(2-hydroxyethyl)tridecylamine is a common NIAS in polyolefin packaging. In one study of 26 polypropylene (PP) films, it was detected in 15 of the samples foodpackagingforum.org. It, along with other N,N-bis(2-hydroxyethyl)alkylamines, is believed to originate as an impurity, a reaction by-product, or a breakdown product of intentionally added substances (IAS) like antistatic agents nih.govfoodpackagingforum.org. These compounds have been identified in various polymers, including polyethylene (PE), low-density polyethylene (LDPE), and high-density polyethylene (HDPE) nih.gov.

As an antistatic agent, the molecule is designed to migrate to the polymer surface to provide its function researchgate.net. However, this migration can continue from the packaging into foodstuffs. Due to this migration potential, European regulations have set a total specific migration limit (SML(T)) of 1.2 mg/kg of food for the sum of N,N-bis(2-hydroxyethyl)alkyl (C8-C18) amines foodpackagingforum.orgmdpi.com. Several studies have reported migration levels from PP films and coffee capsules into food simulants, with some samples exceeding the established limits researchgate.netfoodpackagingforum.org.

| Polymer Matrix | Finding | Reference Study | Citation |

|---|---|---|---|

| Polypropylene (PP) Films | N,N-bis(2-hydroxyethyl) tridecylamine found in 15 out of 26 samples. | Analysis of nonvolatile compounds from PP-based food packaging films. | foodpackagingforum.org |

| Polypropylene (PP) Films | Sum of N,N-Bis(2-hydroxyethyl) (C8-C18) amines exceeded the SML of 1.2 mg/kg in 5 samples. | Analysis of nonvolatile compounds from PP-based food packaging films. | foodpackagingforum.org |

| PE, LDPE, HDPE | Identified as an impurity, reaction, or breakdown product. | Review of NIAS in plastic food packaging. | nih.gov |

| PP Microwavable Containers | Migration of N,N-bis(2-hydroxyethyl) dodecylamine into 10% ethanol simulant ranged from not detected to 0.08 mg/kg. | Assessment of migration from microwavable containers. | mdpi.com |

| Various Plastic Packaging | N,N-bis(2-hydroxyethyl) alkyl amines (C12, C13, C14, C15, C16, C17, C18) identified in most analyzed samples. | Analysis of dihydroxy alkylamines and impurities from packaging. | mdpi.com |

Direct research on the effects of N,N-bis(2-hydroxyethyl)tridecylamine on the degradation and stability of polyolefins like PE and PP is limited. However, the influence of tertiary amines on other polymer systems suggests potential mechanisms for interaction.

Tertiary amines can have varied effects depending on the polymer type and the environmental conditions. In some cases, they can accelerate degradation. For example, studies on poly(vinyl chloride) (PVC) have shown that tertiary amines can accelerate thermal degradation by promoting dehydrochlorination, leading to discoloration and the formation of polyene structures researchgate.net.

Conversely, in other polymer systems, tertiary amines are incorporated to improve stability. Research on microporous poly(arylene ether)s demonstrated that installing pendant tertiary amines could enhance polymer stability compared to primary amine equivalents, which are more prone to oxidative degradation nih.gov. Tertiary amines can also act as accelerators in the curing of epoxy resin systems, influencing the final network structure and properties semanticscholar.org.

Given that N,N-bis(2-hydroxyethyl)tridecylamine is found as a NIAS in polyolefins, its effect on long-term stability is a relevant consideration. However, without specific studies, it is difficult to conclude whether it would act as a pro-degradant, have a stabilizing effect, or be relatively inert within the polyolefin matrix under typical use conditions. The degradation of polymers is a complex process influenced by many factors, including the presence of additives and impurities nih.gov.

N,N-bis(2-hydroxyethyl)tridecylamine is recognized for its utility as both an emulsifier and a thickening agent . These functions are a direct result of its amphiphilic molecular structure.

As an Emulsifier: Emulsifiers are substances that stabilize mixtures of immiscible liquids, such as oil and water. N,N-bis(2-hydroxyethyl)tridecylamine achieves this by positioning itself at the oil-water interface. Its long, non-polar tridecyl tail is soluble in the oil phase, while its polar bis(2-hydroxyethyl)amine head is soluble in the water phase. This creates a stabilizing film around the droplets of the dispersed phase, preventing them from coalescing. Structurally similar compounds like Bis(2-Hydroxyethyl)Oleylamine are noted to be excellent emulsifiers due to their ability to form stable emulsions and their solubility in both oil and water nbinno.com. This property is leveraged in formulations for paints, lubricants, and coatings .

As a Thickening Agent: In solutions, amphiphilic molecules like N,N-bis(2-hydroxyethyl)tridecylamine can self-assemble into supramolecular structures called micelles once they exceed a certain concentration (the critical micelle concentration). In aqueous solutions, these micelles typically have a core of hydrophobic tails and a shell of hydrophilic heads. The formation of these micelles and their interactions can increase the viscosity of the solution, imparting a thickening effect. This makes the compound useful as a viscosity-controlling agent in various formulations, including cosmetics and cleaning agents nih.gov.

Emerging Research Directions and Future Outlook

Novel Applications in Specialized Fields

While traditionally used as an emulsifier, thickener, and surfactant in industries manufacturing paints, lubricants, and cleaning agents, research is uncovering new potential for N,N-bis(2-hydroxyethyl)tridecylamine and structurally similar compounds in more specialized areas. chembk.commusechem.com One promising application is in the pharmaceutical sector, where it can function as a surfactant to improve the solubilization of drugs with poor water solubility, potentially enhancing their bioavailability. musechem.com

Additionally, related diethanolamides are being investigated for their role as surface-active agents in the formulation of nanoparticles and specialized emulsions, indicating a potential avenue for N,N-bis(2-hydroxyethyl)tridecylamine in advanced material science. musechem.com The fundamental properties of related structures, such as bis(2-hydroxyethyl) terephthalate (BHET), are being explored for entirely new uses, for instance, as an additive to enhance sand-bentonite mixtures for landfill liners, showcasing the diverse potential of such molecules. researchgate.net

Sustainable Synthesis and Green Chemical Alternatives

The chemical industry is increasingly focused on developing environmentally friendly synthesis routes. For compounds related to N,N-bis(2-hydroxyethyl)tridecylamine, green chemistry principles are being applied to create more sustainable alternatives. Research into the synthesis of related compounds, such as certain phenothiazinium dyes, has explored alternative procedures that minimize waste and reduce the use of organic solvents by employing methods like microwave irradiation. researchgate.net

A significant area of research is the use of waste materials as feedstocks. For example, bis(2-hydroxyethyl) terephthalate (BHET), a related diol, can be derived from the glycolysis of polyethylene terephthalate (PET) waste. This recycled BHET is then being investigated as a linker source for the creation of valuable materials like metal-organic frameworks (MOFs), presenting a circular economy approach to chemical synthesis. researchgate.net These strategies highlight a potential pathway for developing greener manufacturing processes for alkyl diethanolamines.

Advanced Analytical Method Development for Trace Analysis

Ensuring the safety of materials that come into contact with food and other consumer products requires sophisticated analytical methods capable of detecting trace amounts of migrating substances. For N,N-bis(2-hydroxyethyl)alkylamines, including the tridecylamine variant, advanced chromatographic techniques are crucial.

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and quantify these compounds and their impurities in plastic packaging materials. researchgate.net For similar structures, such as N,N-bis(2-hydroxyethyl)-p-phenylenediamine, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been established as a reliable analytical method. sielc.com These methods are essential for migration studies to ensure that the amount of substance transferring to food remains below regulatory limits. researchgate.net

Table 1: Analytical Techniques for Related Alkanolamines

| Analytical Technique | Compound/Matrix | Purpose |

|---|---|---|

| LC-MS | N,N-bis(2-hydroxyethyl)alkyl amines in plastics | Identification and quantification of migrants in food packaging. researchgate.net |

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental studies is becoming an invaluable tool in chemical research. For molecules structurally related to N,N-bis(2-hydroxyethyl)tridecylamine, computational studies, such as those using Density Functional Theory (DFT), are employed to predict molecular structures, stability, and electronic properties. rsc.org

These computational approaches can:

Optimize Molecular Geometries: Predict the three-dimensional structure of molecules and their complexes. rsc.orgnih.gov

Analyze Frontier Orbitals (HOMO-LUMO): Calculate energy gaps to predict chemical reactivity and stability. rsc.org

Complement Experimental Data: Corroborate findings from techniques like X-ray crystallography and spectroscopy, providing a deeper understanding of molecular conformation and intermolecular interactions. rsc.orgnih.gov

This synergy between computational and experimental methods accelerates research and development, from designing novel molecules with specific properties to understanding their interactions in complex biological or material systems. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-bis(2-hydroxyethyl)tridecylamine with high purity for research purposes?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting tridecylamine with ethylene oxide under controlled alkaline conditions (pH 9–11) at 50–80°C yields the bis(2-hydroxyethyl) derivative. Purification via vacuum distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%). Confirm purity using HPLC or GC-MS, and structural integrity via H/C NMR and FT-IR (hydroxyl and amine group validation) .

Q. How can researchers characterize the physicochemical properties of N,N-bis(2-hydroxyethyl)tridecylamine, and what analytical techniques are most effective?

- Methodology :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) to determine partition coefficients (logP).

- Thermal stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition points.

- Surface activity : Measure critical micelle concentration (CMC) via tensiometry or conductivity.

- Spectroscopy : FT-IR for functional groups (e.g., -OH at ~3300 cm), NMR for molecular structure, and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the surfactant behavior of N,N-bis(2-hydroxyethyl)tridecylamine in multiphase systems?

- Methodology :

- Emulsion studies : Prepare oil-in-water (O/W) or water-in-oil (W/O) emulsions and assess stability via centrifugation, microscopy, or zeta potential measurements.

- Interfacial tension : Use a pendant drop tensiometer to quantify reductions at oil-water interfaces.

- Micelle morphology : Employ dynamic light scattering (DLS) or cryo-TEM to analyze micelle size and shape.

- Synergistic effects : Test combinations with ionic surfactants (e.g., SDS) to evaluate co-surfactant behavior .

Q. How should researchers address contradictions in reported stability data for N,N-bis(2-hydroxyethyl)tridecylamine under varying pH and temperature conditions?

- Methodology :

- Controlled degradation studies : Expose the compound to pH 2–12 buffers and temperatures (25–80°C) over 1–30 days. Monitor degradation via HPLC-MS to identify breakdown products (e.g., ethylene glycol derivatives).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

- Cross-validation : Compare results with analogous compounds (e.g., N,N-bis(2-hydroxyethyl)oleamide) to identify structural vulnerabilities .